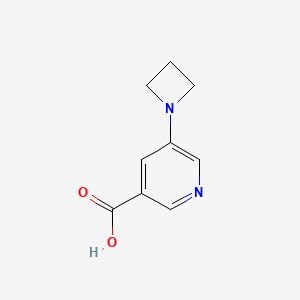

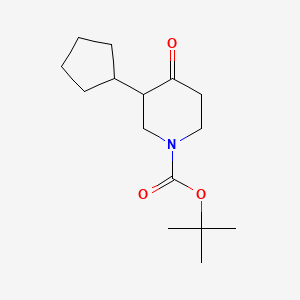

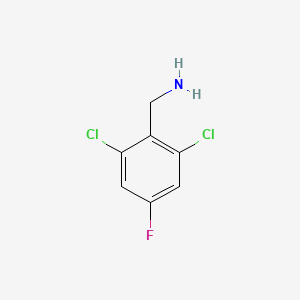

![molecular formula C11H8F3N3O3 B1448684 2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate CAS No. 1803601-78-6](/img/structure/B1448684.png)

2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate

Descripción general

Descripción

“2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .

Synthesis Analysis

Unfortunately, naturally fluorinated organics are rare in nature, so the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products .Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate” is represented by the InChI code1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-7(2-4-8)9-15-6-20-17-9/h1-4,6H,5H2,(H,16,18) . Chemical Reactions Analysis

N-2,2,2-Trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years . A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate” include a molecular weight of 287.2 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

The development of heteroleptic iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and related ligands, including trifluoroethoxy groups, has been shown to enhance the performance of OLEDs. These complexes serve as efficient green phosphors, contributing to devices with high current and power efficiencies, along with low efficiency roll-off ratios. This is essential for maintaining high efficiency at high current densities and luminance levels, indicating potential applications in advanced display and lighting technologies (Jin et al., 2014).

Photoluminescence and Electroluminescence

Studies on iridium(iii) complexes incorporating 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and 1,3,4-oxadiazole derivatives have demonstrated their potential as efficient emitters in OLEDs. These complexes exhibit significant green and orange lights emission, with high electron mobility comparable to traditional electron transport materials. The results suggest these materials could offer advantages in OLED applications by providing high-performance devices with minimal efficiency roll-off (Jing et al., 2017).

Antimicrobial Agents

The synthesis of 1,3,4-oxadiazole derivatives, including those with trifluoroethoxy groups, has been explored for potential antimicrobial applications. These compounds have shown moderate to good activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Jadhav et al., 2017).

Synthesis and Characterization

The synthesis and characterization of 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups have been investigated, revealing novel intermediates and suggesting effective synthetic routes. This research contributes to the broader understanding of incorporating trifluoroethoxy groups into oxadiazole rings, which may enhance the properties of these compounds for various applications (Zhang et al., 1999).

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-7(2-4-8)9-15-6-20-17-9/h1-4,6H,5H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSKDXZNDFKAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

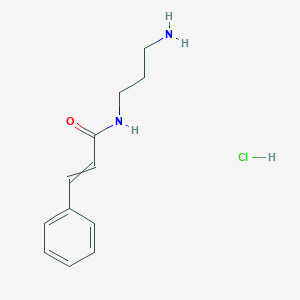

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)

![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)

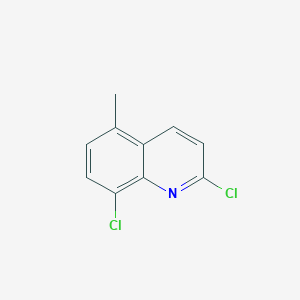

![5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1448611.png)

![Acetic acid, 2-[(6-fluoro-3-pyridinyl)oxy]-](/img/structure/B1448613.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)